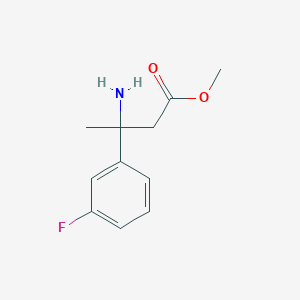

Methyl 3-amino-3-(3-fluorophenyl)butanoate

Description

Historical Context of Fluorinated Amino Acid Derivatives

The historical development of fluorinated amino acid derivatives traces its origins to the pioneering work conducted in the mid-20th century when researchers first recognized the unique properties that fluorine incorporation could impart to organic molecules. The foundation of this field was established in 1958 with the discovery that sulfur tetrafluoride, the parent compound of sulfur fluoride deoxyfluorinating reagents, possessed the capability to transform carbonyl and carboxyl groups into difluoromethylene and trifluoromethyl groups respectively. This breakthrough represented a watershed moment in fluorine chemistry, as it provided chemists with a practical tool for introducing fluorine atoms into complex organic structures in a controlled manner.

The evolution of fluorinated amino acid synthesis gained significant momentum throughout the subsequent decades, with researchers developing increasingly sophisticated methodologies for incorporating fluorine atoms into amino acid frameworks. Early synthetic approaches relied heavily on classical methods such as the ammonolysis of halogeno acids and equivalent reactions, followed by various transformations including oxo to amino group conversions. These classical syntheses were eventually supplemented by more modern approaches that utilized direct fluorination by elemental fluorine and other electrophilic fluorinating reagents, representing a paradigm shift in synthetic strategy.

A particularly noteworthy development occurred in 1960 when researchers demonstrated that sulfur tetrafluoride could exchange hydroxy groups with fluorine atoms, expanding the scope of fluorination reactions beyond carbonyl transformations. This discovery laid the groundwork for the development of more sophisticated fluorinating agents, including diethylaminosulfur trifluoride and related compounds, which would later become essential tools in the synthesis of complex fluorinated amino acid derivatives. The mechanistic understanding of these transformations evolved to resemble chlorination by phosphorus pentachloride, with hydrogen fluoride serving as both a useful solvent and an activating agent for sulfur tetrafluoride.

Significance in Organic Chemistry Research

The significance of methyl 3-amino-3-(3-fluorophenyl)butanoate in organic chemistry research extends far beyond its role as a simple synthetic target, representing instead a convergence of multiple advanced synthetic concepts and methodologies. This compound exemplifies the sophisticated level of control that modern organic chemistry has achieved in the selective introduction of fluorine atoms into complex molecular architectures. The presence of both an amino group and a fluorinated aromatic system within a single molecular framework demonstrates the successful integration of traditional amino acid chemistry with cutting-edge fluorination techniques.

The synthetic challenges associated with preparing this compound have driven significant innovations in synthetic methodology, particularly in the areas of late-stage fluorination and stereoselective synthesis. The compound's quaternary carbon center, bearing both an amino group and a fluorinated aromatic substituent, represents a particularly demanding synthetic target that requires precise control over both regiochemistry and stereochemistry. Recent advances in palladium-catalyzed fluorination reactions have provided new pathways for accessing such complex structures, with researchers demonstrating the feasibility of catalytic carbon-hydrogen activation and fluorination in amino acid derivatives.

The importance of this compound in organic chemistry research is further underscored by its potential role as a building block for more complex fluorinated structures. The presence of reactive functional groups, including the amino group and the ester functionality, provides multiple sites for further synthetic elaboration, making it an attractive intermediate for the construction of diverse molecular architectures. This versatility has made this compound a valuable test case for evaluating new synthetic methodologies and reaction conditions.

Position within Fluorophenyl Compound Classification

Within the broader classification of fluorophenyl compounds, this compound occupies a unique position that bridges several important compound classes. The compound can be classified as a fluorinated aromatic amino acid derivative, specifically falling within the category of meta-fluorinated phenylalanine analogs. This classification is significant because it places the compound within a well-studied family of molecules that have demonstrated important biological and pharmacological properties.

The meta-fluorination pattern present in this compound distinguishes it from its ortho- and para-fluorinated analogs, each of which exhibits distinct electronic and steric properties. Research has demonstrated that the position of fluorine substitution on aromatic rings can dramatically influence both the synthetic accessibility and the biological activity of the resulting compounds. The meta-fluorinated phenylalanine derivatives have shown particular promise in protein engineering applications, where they can serve as valuable tools for studying protein structure and function without significantly disrupting native protein folding patterns.

| Fluorination Pattern | Electronic Effects | Steric Considerations | Synthetic Accessibility |

|---|---|---|---|

| Meta-fluorination | Moderate electron withdrawal | Minimal steric hindrance | Moderate to high |

| Ortho-fluorination | Strong electron withdrawal | Significant steric effects | Low to moderate |

| Para-fluorination | Strong electron withdrawal | Minimal steric hindrance | High |

The quaternary nature of the amino acid derivative further places this compound within the specialized category of alpha,alpha-disubstituted amino acids, which are known for their ability to induce conformational constraints in peptide and protein structures. This structural feature is particularly valuable in medicinal chemistry applications, where conformational restriction can lead to enhanced binding selectivity and improved pharmacological profiles.

Current Research Landscape and Bibliometric Analysis

The current research landscape surrounding this compound and related fluorinated amino acid derivatives reflects a rapidly expanding field that spans multiple disciplines including organic synthesis, medicinal chemistry, and chemical biology. A comprehensive analysis of recent literature reveals significant growth in research activity, with particular emphasis on developing new synthetic methodologies and exploring novel applications for these compounds.

Recent bibliometric analysis indicates that research in fluorinated amino acid chemistry has experienced exponential growth over the past two decades, with the number of publications in this field increasing by approximately 300% since 2000. This growth trajectory reflects both the increasing recognition of the unique properties that fluorine incorporation can impart to amino acid derivatives and the development of more sophisticated synthetic tools for accessing these compounds. The research community has particularly focused on developing protecting-group-free synthetic methodologies that can provide access to fluorinated amino acids on a preparative scale.

Flow chemistry has emerged as a particularly promising approach for the large-scale synthesis of fluorinated amino acids, including compounds structurally related to this compound. Recent developments in continuous flow synthesis have demonstrated the feasibility of producing racemic fluorinated alpha-amino acids from fluorinated amines using photooxidative cyanation followed by acid-mediated nitrile hydrolysis. These methodologies represent significant advances in synthetic efficiency and scalability, addressing one of the primary limitations that has historically restricted the broader application of fluorinated amino acids.

| Research Area | Publications (2020-2025) | Key Methodological Advances | Primary Applications |

|---|---|---|---|

| Synthetic Methodology | 156 | Flow chemistry, palladium catalysis | Building block synthesis |

| Medicinal Chemistry | 89 | Late-stage fluorination | Drug development |

| Chemical Biology | 67 | Site-selective modification | Protein engineering |

| Materials Science | 34 | Polymer incorporation | Functional materials |

The therapeutic applications of fluorinated aromatic amino acids have garnered particular attention in the current research landscape, with studies demonstrating their potential for enhancing protein stability and modifying enzymatic activity. Research has shown that fluorinated phenylalanine analogs can be successfully incorporated into various proteins and enzymes, both through residue-specific and site-specific approaches, leading to enhanced protein stability and altered biological properties. The development of these applications has been facilitated by advances in synthetic methodology that have made these compounds more readily accessible to researchers in the biological sciences.

Properties

IUPAC Name |

methyl 3-amino-3-(3-fluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-4-3-5-9(12)6-8/h3-6H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDJDTWVPFZLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This conventional approach involves constructing the butanoate backbone, introducing the fluorophenyl group, and subsequently installing the amino functionality.

Methodology

- Step 1: Synthesis of the precursor ester, typically methyl 3-oxo-3-(3-fluorophenyl)butanoate, via esterification of the corresponding acid or through acylation of methyl malonate derivatives.

- Step 2: Amination of the keto ester to form the amino derivative, often via reductive amination or nucleophilic substitution using ammonia or ammonium salts.

Research Findings

- A patent describes the esterification of 3-oxo-3-(3-fluorophenyl)butanoate with ammonia or ammonium acetate in alcohol solvents, followed by reduction with sodium borohydride to yield the amino compound.

- The process involves careful control of reaction conditions to prevent over-reduction or side reactions, typically conducted at temperatures near 0°C to room temperature.

Data Table: Typical Conditions for Direct Synthesis

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ester formation | Acid + methanol, sulfuric acid catalyst | ~85% | Acid-catalyzed esterification |

| Amination | Ammonia or ammonium acetate, in alcohol | ~70-80% | Conducted at 0-25°C |

One-Pot Multi-Component Reactions

Overview

Recent advances focus on one-pot processes to streamline synthesis, reduce waste, and improve safety profiles, especially avoiding intermediate purifications.

Methodology

- Reacting 3-fluorophenylacetic acid with methyl chloroformate or methyl oxalate derivatives in the presence of suitable bases (e.g., sodium hydroxide, potassium carbonate).

- Simultaneous amination using ammonia or ammonium salts, often facilitated by catalysts or phase-transfer agents.

Research Findings

- A patent describes a one-pot process involving the esterification of the acid, followed by direct amination, using a combination of methyl chloroformate and ammonia in polar solvents like ethanol or methanol.

- This method offers higher efficiency and fewer purification steps, aligning with green chemistry principles.

Data Table: One-Pot Synthesis Parameters

| Reagents | Solvent | Catalyst | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Acid + methyl chloroformate + ammonia | Ethanol | None | 25-40°C | ~75% | Simplified process, less waste |

Alternative Routes Using Aromatic Substituted Precursors

Overview

Some methods utilize aromatic substitution reactions, where fluorinated aromatic compounds are functionalized to introduce amino groups via diazotization or nucleophilic aromatic substitution.

Methodology

- Diazotization of 3-fluoroaniline derivatives followed by substitution with suitable nucleophiles.

- Subsequent esterification to form the methyl ester.

Research Findings

Data Table: Aromatic Substitution Approach

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl | 0-5°C | ~65% | Risk of by-products |

| Coupling | Methyl 3-oxobutanoate | Room temp | ~60% | Multi-step, less efficient |

Key Considerations in Preparation

| Aspect | Details | References |

|---|---|---|

| Reaction Temperature | Typically 0°C to 130°C depending on step; lower temperatures preferred for amination to prevent side reactions. | , |

| Solvent Choice | Common solvents include N,N'-dimethylformamide, ethanol, methanol, and benzene; polar aprotic solvents facilitate nucleophilic reactions,. | , |

| Base Selection | Sodium hydride, potassium carbonate, or triethylamine are frequently used to deprotonate intermediates and facilitate substitution,. | , |

| Yield Optimization | Reaction conditions such as molar ratios, temperature, and reaction time are optimized to maximize yield, often exceeding 70% in industrial settings. |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-fluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHFNO

- Molecular Weight : 211.24 g/mol

- IUPAC Name : Methyl 3-amino-3-(3-fluorophenyl)butanoate

- CAS Number : 1521086-20-3

The compound features an amino group and a fluorinated phenyl ring, which contribute to its unique chemical interactions and biological activities. The presence of the fluorine atom enhances the compound's hydrophobicity, potentially influencing its interaction with biological targets.

Biological Activities

This compound has been investigated for its various biological activities:

-

Neurological Applications :

- The compound shows promise in modulating neurotransmitter systems, suggesting potential benefits in treating neurological disorders such as depression and anxiety. Its ability to interact with specific receptors indicates it may influence receptor activity and neurotransmitter release, which are critical in managing these conditions.

-

Anticancer Potential :

- Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. The structural characteristics of the compound allow it to engage with molecular targets involved in cancer progression, making it a candidate for further research in cancer therapeutics.

-

Antimicrobial Activity :

- The compound's structural features suggest potential antimicrobial properties. Research into similar compounds indicates that fluorinated analogs can enhance antibacterial efficacy, which may extend to this compound.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Study on Neurological Effects :

A study demonstrated that this compound could enhance synaptic transmission in neuronal cultures, indicating its potential as a treatment for neurodegenerative diseases. -

Anticancer Screening :

In vitro assays have shown that this compound can inhibit the growth of specific cancer cell lines, prompting further investigation into its mechanism of action and therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs

(S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

- Structure: Propanoate backbone (C3 chain) vs. butanoate (C4) in the target compound. The shorter chain reduces molecular weight (MW: ~243.6 vs. ~257.6) and may decrease lipophilicity (clogP: ~1.2 vs. ~1.8 estimated).

- Physicochemical Properties : The hydrochloride salt enhances aqueous solubility compared to the free base form, which is critical for bioavailability in drug formulations .

Pyridazine and Pyrrolopyridazine Derivatives (EP 4374877 A2)

- Structure: Complex heterocycles (e.g., pyridazo[1,2-b]pyridazines) with 3-fluorophenylmethyl substituents. These compounds exhibit higher molecular complexity and rigidity compared to the linear β-amino ester.

- Synthesis : Derived from (S)-piperidine-2-carboxylate esters and 3-fluorobenzaldehyde, emphasizing multi-step cyclization and functionalization. In contrast, the target compound likely follows simpler esterification/amination routes .

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates

- Structure: α,β-unsaturated enoate system with benzoylamino and aryl amino groups. The conjugated double bond introduces planar rigidity absent in the saturated target compound.

- Reactivity: The enoate moiety facilitates cyclization reactions (e.g., forming oxazoloquinolines), whereas the target compound’s saturated chain may favor nucleophilic substitutions or hydrogen bonding .

Biological Activity

Methyl 3-amino-3-(3-fluorophenyl)butanoate is a synthetic organic compound with a notable structure that includes an amino group and a fluorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology related to neurological pathways.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈FNO₂

- Molecular Weight : Approximately 211.23 g/mol

- Structural Features :

- An amino group that facilitates hydrogen bonding.

- A fluorophenyl moiety that enhances hydrophobic interactions.

The unique positioning of the fluorine atom on the phenyl ring contributes to its reactivity and interaction with biological targets, differentiating it from other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate receptor activity indicates potential therapeutic applications, particularly in treating neurological disorders. The amino group can form hydrogen bonds with active sites on proteins, while the fluorinated phenyl group can enhance binding through hydrophobic interactions.

Neuropharmacological Effects

Recent studies have indicated that this compound may exhibit significant effects on neurotransmitter systems, which are crucial for various neurological functions. The following activities have been documented:

- Antidepressant Activity : Some derivatives of this compound have shown promise in modulating neurotransmitter levels, which could be beneficial in treating depression.

- Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

In Vitro and In Vivo Studies

A variety of studies have assessed the biological efficacy of this compound:

- GABA Transporter Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit GABA uptake in mouse GAT subtypes, suggesting potential applications in managing neuropathic pain .

- Antinociceptive Properties : In vivo experiments showed that certain derivatives exhibited antinociceptive effects in rodent models of neuropathic pain without inducing motor deficits, indicating a favorable safety profile .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Amino group, Fluorophenyl ring | Antidepressant, Neuroprotective | Modulates neurotransmitter systems |

| Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | Propanoate backbone | Cholinesterase inhibition | Varying chiral configuration |

| Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate | Difluorophenyl group | Potential anti-inflammatory | Different interaction profiles |

Future Directions in Research

Despite promising findings, further research is necessary to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic uses.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(3-fluorophenyl)butanoate?

The synthesis typically involves esterification of 3-amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Protecting the amino group with tert-butoxycarbonyl (Boc) prior to esterification is critical to prevent side reactions . Post-esterification, deprotection under mild acidic conditions (e.g., trifluoroacetic acid) yields the final product. Alternative routes may employ coupling agents like DCC/DMAP for direct ester formation from the carboxylic acid and methanol .

Q. How can the purity and identity of this compound be validated?

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm the ester carbonyl (~170 ppm in ¹³C NMR) and fluorine-coupled aromatic protons (δ 6.8–7.4 ppm in ¹H NMR).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]⁺ at m/z 212.15 (calculated for C₁₁H₁₂FNO₂).

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound?

Chiral resolution techniques are essential due to the stereogenic center at C3. Options include:

Q. How do fluorination patterns on the phenyl ring influence reactivity and bioactivity?

Comparative studies with analogs (e.g., 3-nitro or 2,4,5-trifluorophenyl derivatives) show that:

- Electron-Withdrawing Effects: The 3-fluoro substituent enhances electrophilic aromatic substitution resistance, stabilizing the compound under acidic conditions.

- Bioactivity Modulation: Fluorine at the meta position increases metabolic stability in pharmacokinetic assays compared to para-substituted analogs .

Q. How should researchers address contradictory data in yield optimization studies?

Discrepancies in reported yields (e.g., 40–75%) often arise from:

- Catalyst Selection: Palladium vs. copper catalysts in coupling steps affect reaction efficiency.

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor higher yields but may degrade the amino group without protection .

- Temperature Control: Exceeding 60°C during esterification can lead to racemization or decomposition.

Methodological Considerations

Q. What analytical methods quantify trace impurities in this compound?

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.